BenchChemオンラインストアへようこそ!

Denibulin (hydrochloride)

Pharmaceutical salt selection Aqueous solubility Intravenous formulation

Denibulin hydrochloride (MN-029 HCl; CAS 779356-64-8) is a synthetic small-molecule vascular disrupting agent (VDA) belonging to the benzimidazole carbamate class. It selectively and reversibly binds to the colchicine-binding site on β-tubulin, inhibiting microtubule assembly and causing selective disruption of the cytoskeleton of tumor vascular endothelial cells, which leads to rapid tumor blood flow shutdown and central tumor necrosis.

Molecular Formula C18H20ClN5O3S
Molecular Weight 421.9 g/mol
Cat. No. B12294751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenibulin (hydrochloride)
Molecular FormulaC18H20ClN5O3S
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl
InChIInChI=1S/C18H19N5O3S.ClH/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2;/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25);1H
InChIKeyJUMSCXLBFWHCRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Denibulin Hydrochloride: A Reversible Tubulin-Targeting Vascular Disrupting Agent for Oncology Research and Procurement


Denibulin hydrochloride (MN-029 HCl; CAS 779356-64-8) is a synthetic small-molecule vascular disrupting agent (VDA) belonging to the benzimidazole carbamate class [1]. It selectively and reversibly binds to the colchicine-binding site on β-tubulin, inhibiting microtubule assembly and causing selective disruption of the cytoskeleton of tumor vascular endothelial cells, which leads to rapid tumor blood flow shutdown and central tumor necrosis [2]. Denibulin is developed as an L-alanine prodrug that undergoes in vivo enzymatic hydrolysis to the active moiety MN-022, a design feature distinguishing it from direct-acting VDAs such as combretastatin A-4 phosphate [3]. The compound has completed Phase I clinical evaluation in patients with advanced solid tumors, establishing a maximum tolerated dose of 180 mg/m² administered intravenously every 3 weeks [1].

Why Denibulin Hydrochloride Cannot Be Interchanged With Other Colchicine-Site Vascular Disrupting Agents


Colchicine-binding-site VDAs, including CA4P, ombrabulin, plinabulin, and denibulin, exhibit functionally divergent pharmacological profiles despite a shared tubulin-binding mechanism [1]. Critical points of differentiation include salt-form-dependent aqueous solubility and formulation feasibility, the reversible versus irreversible nature of tubulin binding, prodrug activation kinetics, and agent-specific cardiovascular and myelotoxicity signatures [2]. Denibulin's di-hydrochloride salt form (MN-029.2HCl) provides at least 3-fold greater aqueous solubility over the mono-hydrochloride form, directly impacting intravenous formulation reproducibility and in vivo bioavailability—advantages not conferred by the mono-salt or other VDA salt forms [3]. Furthermore, denibulin's reversible tubulin binding at the colchicine site combined with rapid systemic clearance has been proposed to limit cumulative toxicity relative to longer-residence-time VDAs [1]. These pharmacochemical and pharmacokinetic features preclude simple generic substitution between denibulin and other in-class agents, as detailed quantitatively below.

Quantitative Differentiation Evidence for Denibulin Hydrochloride: Direct and Cross-Study Comparator-Based Analysis


Di-Hydrochloride vs Mono-Hydrochloride Salt: Aqueous Solubility and Formulation Feasibility

The di-hydrochloride salt of MN-029 (MN-029.2HCl) provides a quantifiable solubility advantage over the mono-hydrochloride form (CAS 779356-64-8) that is critical for intravenous formulation. At 25 °C after 24-hour equilibration in water, MN-029.2HCl achieved at least 3-fold higher aqueous solubility than the mono-hydrochloride salt, with the di-hydrochloride solution exhibiting a lower pH that further enhances solubility [1]. In aqueous citric acid (4.75 mg/mL solution), MN-029.2HCl solubility exceeded 7.54 mg/mL, enabling clinically viable IV formulation that was not achievable with the mesylate, malonate, or sulfate salts, which were deemed unsuitable due to instability and deliquescence [1].

Pharmaceutical salt selection Aqueous solubility Intravenous formulation

Tumor Vascular Shutdown Potency: MN-029 vs Combretastatin A-4 Phosphate by DCE-MRI Ktrans Reduction

In a preclinical DCE-MRI study using nude rats bearing subcutaneous Calu-6 human lung tumor xenografts, MN-029 at 10 mg/kg (i.v.) reduced the volume transfer constant (Ktrans) in the tumor center by 90% at 1 hour and 73% at 3 hours post-treatment relative to pre-treatment baseline [1]. In a separate but methodologically comparable study of CA4P (combretastatin A-4 phosphate) in rat tumors, CA4P at 30 mg/kg reduced tumor Ktrans by 64% at 6 hours post-treatment [2]. Although the tumor models and imaging protocols are not identical, MN-029 achieved a higher magnitude of Ktrans reduction (90% vs 64%) at a lower mg/kg dose (10 vs 30 mg/kg) with onset within 1 hour, suggesting greater potency per unit dose for acute tumor vascular shutdown.

Vascular disrupting agent DCE-MRI Tumor perfusion Ktrans

Clinical Safety Profile: Absence of Myelotoxicity Differentiates Denibulin from Tubulin-Binding Cytotoxic Chemotherapeutics

In the first-in-human Phase I dose-escalation study of MN-029 (4.0-225 mg/m² IV q3wk) enrolling 34 patients with advanced solid tumors, no clinically significant myelotoxicity, stomatitis, or alopecia was observed at any dose level [1]. This contrasts with the Class-level myelosuppression observed with tubulin-binding cytotoxic agents such as vinorelbine and dolastatin-10, as well as with certain colchicine-site VDAs (e.g., ZD6126, which was associated with Grade 3-4 neutropenia in clinical trials) [2]. The MTD of MN-029 was 180 mg/m²; dose-limiting toxicities at 225 mg/m² were a transient ischemic attack and Grade 3 transaminitis (both reversible), consistent with the cardiovascular class-effect of VDAs but without the hematologic toxicity profile seen with many tubulin-targeted agents [1].

Phase I clinical trial Safety Myelosuppression Maximum tolerated dose

Prodrug Design: Denibulin as L-Alanine Prodrug with Active Metabolite MN-022 and Tubulin Assembly IC50

Denibulin is designed as an L-alanine prodrug that requires in vivo enzymatic hydrolysis to release the active tubulin-binding metabolite, MN-022 [1]. In biochemical tubulin assembly assays, the active metabolite MN-022 inhibits tubulin polymerization with an IC50 of 1.1 μM, positioning it in a comparable potency range to CA-4 (IC50 = 2.4 ± 1.4 μM for tubulin polymerization) and colchicine (IC50 ~1-3 μM) [2]. The prodrug design of denibulin contrasts with direct-acting VDAs such as CA4P (a phosphate prodrug of CA-4) and plinabulin (no prodrug activation required), potentially offering pharmacokinetic modulation of the active species exposure and reducing peak concentration-related toxicities [1].

Prodrug activation Tubulin polymerization IC50 Structure-activity relationship

Preclinical Radiation and Cisplatin Chemosensitization: MN-029 Enhancement of Antitumor Efficacy in KHT Sarcoma

In the rodent KHT sarcoma model, intraperitoneal administration of MN-029 at 100 mg/kg produced a significant reduction in functional tumor vessel number and induced extensive tumor necrosis (~90% by 24 hours) [1]. When combined with either radiation therapy or cisplatin chemotherapy, MN-029 at 100 mg/kg significantly enhanced tumor cell killing compared to either single modality alone [1]. This radiosensitization and chemosensitization property is shared by several tubulin-binding VDAs including CA4P and ABT-751 [2], but the combination efficacy of MN-029 with cisplatin specifically has been demonstrated preclinically, supporting its use in combination regimens that exploit the complementary mechanisms of vascular shutdown and direct DNA damage.

Chemosensitization Radiosensitization Combination therapy Preclinical efficacy

Pharmacodynamic Biomarker: Linear Correlation Between MN-029 Exposure and Tumor Ktrans Reduction in Patients

The Phase I clinical trial of MN-029 established a significant linear correlation between systemic drug exposure (AUC) and the reduction in tumor Ktrans measured by DCE-MRI in patients with advanced solid tumors [1]. This quantitative pharmacodynamic relationship provides a validated biomarker for dose selection and therapeutic monitoring. Among colchicine-site VDAs, such exposure-response relationships have not been uniformly demonstrated: while CA4P also showed DCE-MRI Ktrans reductions in early-phase trials, significant inter-patient variability was a consistent feature across VDA studies [2]. The statistically significant correlation for MN-029 (p-value reported as significant) enables more precise dosing for preclinical and clinical studies seeking to titrate vascular shutdown magnitude.

Pharmacodynamics DCE-MRI Exposure-response Biomarker

Optimal Research and Industrial Application Scenarios for Denibulin Hydrochloride


Preclinical Tumor Vascular Perfusion Imaging Studies Using DCE-MRI

Denibulin hydrochloride is optimally deployed as a positive-control VDA in preclinical DCE-MRI-based tumor perfusion studies. Based on the demonstrated 90% reduction in tumor Ktrans within 1 hour at 10 mg/kg in Calu-6 xenograft-bearing rats [1], researchers can use MN-029 to induce acute, quantifiable vascular shutdown with a rapid onset suitable for same-day imaging protocols. The validated DCE-MRI pharmacodynamic biomarker and the linear PK-PD exposure-response relationship established in patients [2] support translational imaging study designs bridging preclinical and clinical vascular imaging endpoints.

Combination Therapy Research: VDA Plus Chemotherapy or Radiation

Denibulin is specifically suited for preclinical studies investigating the sequencing and scheduling of VDAs with DNA-damaging agents. The demonstrated significant enhancement of both radiation and cisplatin antitumor efficacy in the KHT sarcoma model [3], combined with the clinical absence of myelotoxicity [2], makes MN-029 a preferred VDA for combination regimens where preserving bone marrow function is critical. Researchers can use doses of 100 mg/kg (i.p.) in rodent models to achieve ~90% tumor necrosis as monotherapy, with additive/synergistic effects when combined with radiation or cisplatin [3].

Salt Form Selection and Intravenous Formulation Development

For pharmaceutical scientists requiring a VDA with adequate aqueous solubility for parenteral formulation, the di-hydrochloride salt form of MN-029 provides ≥3-fold higher aqueous solubility than the mono-hydrochloride salt, with solubility exceeding 7.54 mg/mL in citric acid-based vehicles [4]. This solubility profile, combined with the di-hydrochloride's superior stability and crystalline properties (acicular crystals ≤40 μm with low agglomeration) [4], makes it the preferred salt form for developing lyophilized IV formulations. The mesylate, malonate, and sulfate salts are explicitly unsuitable for pharmaceutical use due to instability [4].

Tubulin Colchicine-Site Probe for Reversible Inhibition Studies

Denibulin's reversible binding to the colchicine site on β-tubulin [5], coupled with its prodrug activation design (L-alanine prodrug cleaved to active MN-022 with IC50 = 1.1 μM for tubulin assembly inhibition) [6], makes it a valuable chemical probe for studying reversible versus irreversible tubulin-site occupancy dynamics. Unlike covalent or slowly reversible colchicine-site binders such as colchicine itself, MN-022's reversible binding enables washout experiments and time-course studies of microtubule dynamics in tumor endothelial cells, providing a distinct experimental advantage for mechanistic studies of VDA selectivity for tumor versus normal vasculature.

Quote Request

Request a Quote for Denibulin (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.